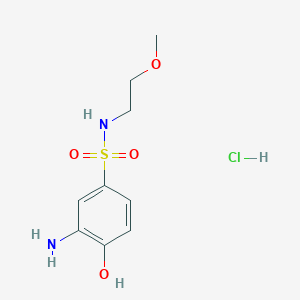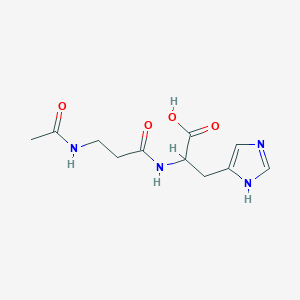![molecular formula C21H30ClNO7 B13405004 Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)
Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) typically involves the reaction of 1-(4-chlorophenyl)cyclobutanecarboxylic acid with isobutylamine in the presence of a reducing agent. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Sodium hydroxide, potassium tert-butoxide, solvents like ethanol or methanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) has a wide range of applications in scientific research:
Chemistry: Used as a standard in analytical chemistry for the detection and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter reuptake and its potential use in treating neurological disorders.
Medicine: Primarily used as an anti-obesity drug, it has been researched for its effects on weight loss and metabolic rate.
Mechanism of Action
The mechanism of action of Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) involves the inhibition of serotonin and noradrenaline reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their effects on appetite suppression and energy expenditure. The compound targets serotonin and noradrenaline transporters, blocking their reuptake and thereby prolonging their action .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another serotonin reuptake inhibitor used primarily as an antidepressant.
Phentermine: A stimulant similar to an amphetamine, used for weight loss.
Orlistat: A lipase inhibitor that reduces the absorption of dietary fats.
Uniqueness
Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl) is unique in its dual action as a serotonin and noradrenaline reuptake inhibitor, making it particularly effective for weight loss compared to other compounds that target only one neurotransmitter system .
Properties
Molecular Formula |
C21H30ClNO7 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C15H22ClN.C6H8O7/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-7,11,14H,3,8-10,17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
XXOYPWVHXMISJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)


![but-2-enedioic acid;5-[2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one](/img/structure/B13404962.png)

![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)

![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)
